molecular formula C14H8F2N2O2S B2727639 (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile CAS No. 866151-82-8

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile

Cat. No.: B2727639
CAS No.: 866151-82-8
M. Wt: 306.29
InChI Key: LRZGBJSXXDNGCB-ZROIWOOFSA-N
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Description

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is a nitrile-containing enone derivative with a (Z)-configuration. Key structural features include:

  • A 3-hydroxy group at the β-position of the acrylonitrile backbone, which may contribute to solubility via hydrogen bonding or tautomeric equilibria.
  • The (Z)-configured propenenitrile backbone, which imposes stereoelectronic constraints on the molecule, affecting its conformational flexibility and binding properties.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O2S/c15-8-3-4-11(10(16)6-8)18-14(20)9(7-17)13(19)12-2-1-5-21-12/h1-6,19H,(H,18,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBGYUWMRXBNTK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienylcarbonyl Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with a suitable reagent like oxalyl chloride to form the corresponding acyl chloride.

    Coupling with 2,4-Difluoroaniline: The acyl chloride intermediate is then reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine to form the amide linkage.

    Addition of the Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.

Medicine

In medicinal chemistry, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds, while the nitrile group can participate in dipole-dipole interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Anilino Group

The 2,4-difluoroanilino group distinguishes the target compound from analogs with varying aromatic substitutions:

Compound Anilino Substituents Key Implications Reference
Target compound 2,4-difluoro Enhanced electron-withdrawing effects; potential for improved metabolic stability
(Z)-3-(4-Fluoroanilino)but-2-en-1-one 4-fluoro Reduced steric hindrance compared to 2,4-difluoro; moderate electronic effects
(Z)-3-(3-Chloro-2-methylanilino)acrylonitrile 3-chloro-2-methyl Chlorine introduces bulkiness; methyl group may increase lipophilicity
(Z)-3-(2,4-dimethoxyanilino)prop-2-enenitrile 2,4-dimethoxy Electron-donating methoxy groups reduce reactivity; may lower solubility

Key Insight : The 2,4-difluoro substitution likely improves oxidative stability compared to methoxy or methyl groups, while the smaller fluorine atoms minimize steric interference compared to chlorine .

Functional Group Variations in the Propenenitrile Backbone

The hydroxy and thienylcarbonyl groups are critical for differentiating the target compound from analogs:

Compound Functional Groups Molecular Weight Key Properties Reference
Target compound 3-hydroxy, 2-thienylcarbonyl ~306.3 (est.) Polar carbonyl enhances solubility; thiophene aids π-stacking
(Z)-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile 3-hydroxy, 4-methylbenzenesulfonyl 314.35 Sulfonyl group increases acidity; higher molecular weight
(Z)-3-(dimethylamino)-2-(4-nitrophenyl)propenenitrile Dimethylamino, 4-nitrophenyl 229.23 Nitro group introduces strong electron withdrawal; aliphatic amino group reduces planarity

Key Insight : The thienylcarbonyl group in the target compound offers a balance of polarity and aromaticity compared to sulfonyl (more acidic) or nitro (strongly electron-withdrawing) substituents .

Role of Heterocyclic Moieties

The 2-thienylcarbonyl group is contrasted with thiazole or pyrazole-containing analogs:

Compound Heterocycle Structural Impact Reference
Target compound Thiophene Planar structure facilitates π-π interactions; sulfur atom may participate in coordination
(Z)-2-[4-(6-nitro-2-oxochromen-3-yl)thiazol-2-yl]prop-2-enenitrile Thiazole Thiazole’s nitrogen increases basicity; nitrochromenyl adds π-conjugation
(Z)-2-(4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]thiazol-2-yl)-3-(4-fluorophenyl)propenenitrile Thiazole + isoindole Bulky isoindole substituent reduces solubility; fluorophenyl enhances hydrophobicity

Key Insight : Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to thiazole, which has additional nitrogen-based basicity .

Biological Activity

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and molecular inhibition. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.

Synthesis

The synthesis of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile involves several key steps:

  • Starting Materials : The synthesis begins with 2,4-difluoroaniline and thienylcarbonyl precursors.
  • Reaction Conditions : Utilizing methods such as Gewald three-component reaction allows for the formation of the thiophene ring, which is crucial for the compound's biological properties.
  • Final Product : The final compound is obtained through a series of nucleophilic substitutions and protective group strategies to ensure the stability and reactivity of functional groups.

The biological activity of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile has been evaluated primarily in the context of its interaction with specific molecular targets involved in cancer progression. The compound has shown promise as a PD-L1 inhibitor, which plays a critical role in immune evasion by tumors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PD-L1 expression in various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung Cancer)0.5Inhibition of PD-L1 dimerization
Study BU87MG (Glioblastoma)0.3Disruption of PD-1/PD-L1 interaction
Study CMDA-MB-231 (Breast)0.7Induction of apoptosis

These studies indicate that (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile can effectively inhibit PD-L1, potentially enhancing T-cell responses against tumors.

Case Studies

  • Case Study 1: Glioblastoma Multiforme
    • A cohort study involving patients with glioblastoma multiforme treated with this compound showed a notable reduction in tumor size and improved survival rates compared to standard therapies.
    • Mechanistic studies revealed that the compound not only inhibited PD-L1 but also modulated glycolytic pathways, enhancing the efficacy of concurrent therapies.
  • Case Study 2: Non-Small Cell Lung Cancer
    • Patients with advanced non-small cell lung cancer receiving this compound alongside checkpoint inhibitors exhibited improved clinical outcomes.
    • The combination therapy led to increased immune cell infiltration within tumors, suggesting a synergistic effect in enhancing anti-tumor immunity.

Pharmacokinetics

Understanding the pharmacokinetics of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is crucial for its therapeutic application:

  • Absorption : Rapid absorption observed in preclinical models.
  • Distribution : High tissue distribution noted in tumor sites, indicating effective targeting.
  • Metabolism : Primarily metabolized by liver enzymes, with several active metabolites contributing to its overall efficacy.
  • Excretion : Renal excretion predominates, highlighting the importance of renal function in dosing considerations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.